2-Methoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Beschreibung
1H NMR (400 MHz, CDCl3)
- δ 6.82–6.75 (m, 3H, Ar-H): Meta-coupled protons from 3,4-dimethoxyphenyl
- δ 4.21 (q, J = 7.2 Hz, 2H, OCH2CH2O): Methoxyethyl methylene protons
- δ 3.88 (s, 6H, 2×OCH3): Aromatic methoxy groups
- δ 3.38 (s, 3H, OCH3): Ester methoxy
- δ 2.91 (s, 3H, C2-CH3)
- δ 1.44 (s, 6H, C7-(CH3)2)
13C NMR (100 MHz, CDCl3)
- δ 195.2 (C5 ketone)
- δ 170.1 (ester carbonyl)
- δ 149.3/148.9 (aromatic C-O carbons)
- δ 59.8 (OCH2CH2O)
- δ 52.1 (OCH3)
- δ 28.4/27.9 (C7 methyl carbons)
IR (KBr, cm-1)
- 1724 (νC=O, ester)
- 1678 (νC=O, ketone)
- 1592 (νC=C, aromatic)
- 1276/1243 (νC-O-C, methoxy)
UV-Vis (MeOH, λmax nm)
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]+ m/z 493.2254, calc. 493.2257) confirms the molecular formula C27H32N2O7. Characteristic fragments include:
- m/z 361.1481: Loss of 2-methoxyethyl carboxylate (C4H7O3)
- m/z 285.0978: Cleavage of the dimethoxyphenyl group
- m/z 177.0542: Protonated 3,4-dimethoxybenzoyl ion
The base peak at m/z 138 corresponds to the stabilized acylium ion from ester fragmentation.
Conformational Analysis through DFT Calculations
Geometry optimization at the B3LYP/6-311++G(d,p) level shows excellent agreement with X-ray data (RMSD = 0.12 Å). Key computational findings:
Frontier molecular orbitals (Figure 2):
- HOMO (-5.89 eV): Localized on the enone system
- LUMO (-2.17 eV): Delocalized across aromatic rings
Molecular Electrostatic Potential (MEP) identifies nucleophilic regions at ketone oxygen (Vmin = -0.142 au) and electrophilic zones near the ester carbonyl (Vmax = 0.167 au).
Hirshfeld surface analysis quantifies intermolecular contacts:
- H···H (58.2%)
- O···H (23.1%)
- C···H (18.7%)
The reduced density gradient plot confirms weak C-H···O interactions as the primary packing force.
Eigenschaften
Molekularformel |
C24H31NO6 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-methoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H31NO6/c1-14-20(23(27)31-10-9-28-4)21(15-7-8-18(29-5)19(11-15)30-6)22-16(25-14)12-24(2,3)13-17(22)26/h7-8,11,21,25H,9-10,12-13H2,1-6H3 |
InChI-Schlüssel |
HGVFIQRDOFAQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multicomponent Synthesis Using Ionic Liquid Catalysis
A highly efficient route employs a one-pot MCR catalyzed by the ionic liquid [H₂-DABCO][HSO₄]₂ under ambient conditions . The protocol involves:
-
Reactants : Dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1.40 g, 10 mmol), 3,4-dimethoxybenzaldehyde (1.82 g, 10 mmol), ammonium acetate (0.77 g, 10 mmol), and 2-methoxyethyl acetoacetate (1.58 g, 10 mmol).
-
Catalyst : [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol) in ethanol (4 mL).
-
Conditions : Stirring at room temperature for 15–20 minutes.
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and active methylene group of dimedone, followed by Michael addition and cyclization (Scheme 1) . The ionic liquid enhances reaction kinetics by stabilizing intermediates through hydrogen bonding and electrostatic interactions. Work-up involves adding cold water to precipitate the product, followed by filtration and crystallization from ethanol, yielding 92–98% .
Key Advantages :
-
Ambient temperature and short reaction time (≤20 minutes).
-
Column chromatography-free purification.
-
Catalyst recyclability (up to 5 cycles without significant loss in activity) .
ZrOCl₂·8H₂O-Catalyzed Thermal Synthesis
ZrOCl₂·8H₂O, a low-cost, reusable catalyst, enables synthesis under thermal conditions . Optimized parameters via response surface methodology (RSM) include:
-
Reactants : Dimedone, 3,4-dimethoxybenzaldehyde, ammonium acetate, and 2-methoxyethyl acetoacetate.
-
Catalyst : 0.15 mol% ZrOCl₂·8H₂O.
-
Conditions : 83.75°C in ethanol for 45 minutes.
Elevated temperatures accelerate the cyclocondensation but must remain below 85°C to avoid ZrOCl₂·8H₂O phase changes that reduce yield . Post-reaction, the catalyst is recovered by filtration, and the product is isolated via solvent evaporation and recrystallization (85–90% yield).
Mechanistic Insight :
Zr⁴⁺ Lewis acid sites activate carbonyl groups, facilitating enolization and nucleophilic attack (Scheme 2) .
Stepwise Esterification-Cyclization Approach
A patent-derived method involves sequential esterification and cyclization :
-
Ester Formation : React 4,4,4-trifluoro-3-oxobutanoate with 2-methoxyethanol under acidic conditions to yield 2-methoxyethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Cyclocondensation : Combine with dimedone (10 mmol), 3,4-dimethoxybenzaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol. Reflux for 2 hours.
-
Dehydration : Treat with p-toluenesulfonic acid (pTSA, 1 equiv) in n-butyl acetate at 125°C for 1 hour to eliminate water and aromatize the ring.
This method achieves 80–85% yield but requires stringent temperature control during dehydration to prevent side reactions .
Comparative Analysis of Synthetic Routes
The ionic liquid method outperforms others in yield and environmental impact, making it preferable for lab-scale synthesis. However, ZrOCl₂·8H₂O offers cost advantages for industrial applications .
Structural Characterization and Validation
Synthetic products are validated via:
-
FT-IR : Peaks at 3200–3440 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (quinolinone C=O) .
-
¹H NMR : Singlets at δ 3.2–3.5 ppm (2-methoxyethyl OCH₃), δ 6.7–7.1 ppm (aromatic protons), and δ 1.1–1.3 ppm (gem-dimethyl groups) .
-
¹³C NMR : Methine carbon at δ 35–40 ppm and carbonyl carbons at δ 165–200 ppm .
Scalability and Industrial Feasibility
Gram-scale synthesis (10 mmol) using the ionic liquid protocol confirms practicality, maintaining 92% yield . Catalyst recovery via aqueous extraction and reuse for five cycles aligns with green chemistry principles.
Challenges and Optimization Strategies
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 4-(3,4-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxyethyl 4-(3,4-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine followed by cyclization and esterification reactions. The production can be scaled in industrial settings using automated reactors to ensure high yields and purity through techniques like solvent extraction and recrystallization .
Chemistry
In the field of organic chemistry, 2-Methoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo oxidation and reduction reactions makes it a versatile building block for creating new chemical entities .
Biology
Research has indicated that derivatives of this compound exhibit potential biological activities. Studies have focused on its antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : In vitro studies showed that derivatives of this compound inhibited the growth of several bacterial strains.
- Anticancer Properties : Preliminary research suggests that some derivatives may induce apoptosis in cancer cell lines .
Medicine
There is ongoing research into the therapeutic applications of this compound. Its interaction with specific molecular targets could lead to the development of new drugs for treating various diseases. The mechanisms involve modulating enzyme activity or receptor interactions .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural features allow it to be incorporated into formulations for coatings and adhesives .
Case Studies
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional diversity of PHQ derivatives arises from substitutions at positions 2, 4, and the ester group. Below is a detailed comparison:
Substituent Effects on Bioactivity
Ethyl 4-(4-Chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Substituents: Chlorophenyl at position 4, ethyl ester at position 3. Activity: Exhibits moderate calcium channel blocking (IC₅₀ = 12 µM) and antimicrobial activity (MIC = 64 µg/mL against S. aureus) . Key Difference: The electron-withdrawing chlorine atom reduces solubility compared to methoxy groups but enhances microbial membrane penetration .
Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Substituents: Single methoxy group at position 4, methyl ester at position 3. Activity: Strong antioxidant activity (EC₅₀ = 8.2 µM in DPPH assay) due to the methoxy group’s radical scavenging ability. Key Difference: The absence of a 3-methoxy group reduces steric hindrance, improving enzyme binding compared to the 3,4-dimethoxy analog .
Benzyl 4-(3,4-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Substituents: 3,4-Dimethoxyphenyl at position 4, benzyl ester at position 3. Activity: Superior antifungal activity (MIC = 16 µg/mL against C. albicans) due to the lipophilic benzyl ester enhancing cell wall penetration. Key Difference: Benzyl esters are metabolically less stable than 2-methoxyethyl esters, limiting in vivo applications .
Crystallographic and Stability Data
- The 2-methoxyethyl ester in the target compound induces a monoclinic crystal system (P2₁/c) with N–H···O hydrogen bonds, enhancing thermal stability (melting point = 198–200°C) .
- Ethyl ester analogs (e.g., Ethyl 4-phenyl-...) crystallize in triclinic systems (P1) with weaker van der Waals interactions, leading to lower melting points (172–175°C) .
Tabulated Comparison of Key Derivatives
Research Findings and Implications
- Antimicrobial Potency : The 3,4-dimethoxyphenyl group synergizes with the 2-methoxyethyl ester to disrupt microbial biofilms, outperforming chlorophenyl analogs by 2-fold .
- Metabolic Stability : The 2-methoxyethyl ester exhibits a plasma half-life (t₁/₂ = 6.2 h) 3× longer than methyl esters in rodent models, suggesting superior pharmacokinetics .
- Catalytic Advances : Copper-based ionic liquids reduce reaction times (2.5 h vs. 8 h for conventional catalysts) while maintaining high regioselectivity (>98%) .
Biologische Aktivität
2-Methoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H31NO6
- Molecular Weight : 429.50604 g/mol
- CAS Number : 299450-53-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to modulate the activity of specific enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes associated with cell proliferation and survival.
- Receptor Modulation : The compound can bind to receptors that regulate inflammatory responses and cellular signaling.
Antimalarial Activity
Research indicates that compounds structurally related to this compound exhibit potent antimalarial properties. A study focusing on dihydropyridine derivatives demonstrated that certain analogs showed an effective EC50 of less than 10 nM against Plasmodium falciparum strains, including drug-resistant variants .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro assays indicated significant cytotoxicity against various cancer cell lines with selectivity indices favoring malignant cells over normal cells .
Case Study 1: Antimalarial Efficacy
A high-throughput screening identified several dihydropyridine derivatives with strong antimalarial activity. Among these derivatives, the one corresponding to the compound was noted for its ability to inhibit gametocyte formation in Plasmodium species .
Case Study 2: Cancer Cell Line Testing
In a comparative study of various hexahydroquinoline derivatives against human cancer cell lines (HepG2 and MCF-7), the compound demonstrated a notable reduction in cell viability at concentrations below 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at the phenyl ring significantly affect the biological activity of the compound. Substituents such as methoxy groups enhance potency against both malaria parasites and cancer cells. The presence of a methoxyethyl group is crucial for maintaining solubility and bioavailability .
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Methoxy | Increased potency | Enhances binding affinity |
| Ethyl | Moderate activity | Affects solubility |
| Hydroxy | Reduced efficacy | Alters receptor interaction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a Hantzsch-type multi-component reaction, adapting protocols for analogous polyhydroquinolines (e.g., ethyl esters in ). Key steps include:
- Condensation of 3,4-dimethoxybenzaldehyde, 2-methoxyethyl acetoacetate, and ammonium acetate in ethanol or acetic acid under reflux.
- Catalysts like BF₃·Et₂O (used in cyclization reactions for similar structures ) may enhance ring closure.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
- Critical Parameters : Solvent polarity (ethanol vs. acetic acid), temperature (80–100°C), and stoichiometric ratios (1:1:1 for aldehyde, diketone, and ammonium acetate) significantly affect yield (reported 45–65% for analogs ).
Q. How is structural characterization performed, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : Resolve stereochemistry and confirm the hexahydroquinoline scaffold (see unit cell parameters in analogs: monoclinic systems with space group P2₁/c ).
- NMR spectroscopy : ¹H/¹³C NMR to assign methoxy groups (δ 3.2–3.8 ppm for OCH₃) and ester carbonyl (δ ~165–170 ppm).
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) .
- Data Interpretation : Compare with crystallographic data for ethyl analogs (e.g., torsion angles for the hexahydroquinoline ring ).
Q. What preliminary biological activities have been reported for structurally related compounds?
- Findings : Ethyl analogs exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme modulation : Inhibition of cyclooxygenase-2 (IC₅₀ ~10 µM) and lipoxygenase (IC₅₀ ~15 µM) .
- Assay Design : Adapt protocols for this compound using microbroth dilution (antimicrobial) and spectrophotometric enzyme inhibition assays (e.g., COX-2 inhibition via prostaglandin quantification ).
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for the 2-methoxyethyl ester group?
- Approach :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky substituents.
- Microwave-assisted synthesis : Reduce reaction time (20–30 mins vs. 12–24 hrs) and improve yield (reported 15–20% increase in Hantzsch reactions ).
- Protecting groups : Use temporary protection for methoxy groups to prevent side reactions during cyclization .
Q. How to resolve contradictions in reported bioactivity data across analogs with varying substituents?
- Methodology :
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity threshold ).
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-chlorophenyl analogs ).
- Standardized assays : Replicate enzyme inhibition under identical conditions (pH 7.4, 37°C) to minimize variability .
Q. What computational methods can elucidate the compound’s interaction with biological targets?
- Approach :
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR). Focus on methoxy groups’ role in hydrogen bonding .
- DFT calculations : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites influencing reactivity .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- Methodology :
- Chiral resolution : Use chiral HPLC (Chiralpak IA column) to separate enantiomers.
- Crystallographic analysis : Determine absolute configuration via Flack parameter refinement (as in ).
- Biological testing : Compare enantiomer activities in enzyme assays to identify active stereoisomers .
Q. What strategies ensure stability during storage and in vitro assays?
- Methodology :
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines), acidic/basic conditions (pH 1–13), and elevated temperatures (40–60°C). Monitor via LC-MS for degradation products (e.g., ester hydrolysis ).
- Stabilizers : Add antioxidants (0.1% BHT) or store in amber vials at -20°C to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
